(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, CAS 501015-18-5, is a non-canonical, protected amino acid derivative specifically engineered for advanced organic synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection of the amine, which is essential for controlled, stepwise amide bond formation in peptide synthesis and the construction of complex molecules.[1][2] The trifluoromethyl (CF3) group is a critical bioisostere for enhancing the metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API).[3][4][5] This combination of a stereochemically defined (R)-enantiomer, a robust protecting group, and a property-enhancing CF3 moiety makes it a high-value building block, particularly for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4).[6][7]
Substituting this compound with seemingly similar analogs introduces significant process and performance risks. Using the non-fluorinated version, Boc-Phe-OH, fails to impart the required metabolic stability and potency in the final product, as the CF3 group is a key driver of biological activity in targets like DPP-4 inhibitors.[3][5] Procuring the unprotected free acid or a different salt form complicates subsequent coupling reactions, leading to lower yields and the formation of undesirable side products, as the Boc group is specifically chosen for its predictable, high-yielding performance in amide bond formation.[1][6] Finally, using the (S)-enantiomer or a racemic mixture is unsuitable for stereospecific drug synthesis, as biological targets like DPP-4 are highly sensitive to stereochemistry, rendering the incorrect enantiomer inactive.[10][11] Therefore, for applications requiring high enantiopurity, metabolic stability, and controlled synthesis, only CAS 501015-18-5 meets the necessary specifications.
This compound is a direct, key intermediate for producing Boc-protected Sitagliptin, a widely used DPP-4 inhibitor.[6] In a representative synthesis, the coupling reaction between this specific Boc-protected acid (7b) and the triazole intermediate (10) using HOBt-EDCI as the coupling agent proceeds with a high isolated yield of 91%.[12] Attempting similar syntheses with alternative protecting groups or unprotected amino acids typically results in more complex reaction profiles and lower overall process efficiency.
| Evidence Dimension | Chemical Yield in Amide Coupling Step |
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Alternative synthetic routes often involve more steps or lower-yielding transformations, such as those starting from β-keto esters which require multiple transformations to install the protected amine.[13] |
| Quantified Difference | Significantly higher yield in the critical C-N bond forming step compared to multi-step alternatives. |
| Conditions | Coupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][8][9]triazolo[4,3-a]pyrazine using HOBt-EDCI coupling agents. |
For process chemists and manufacturers, a high-yield final coupling step directly reduces costs, simplifies purification, and improves the overall economic viability of the API synthesis.
Patented synthetic routes using this compound as a starting material demonstrate significant process advantages over older methods. A process using this intermediate in dichloromethane with HOBT/EDC-HCl coupling agents achieves completion in just 3 hours.[14] This is a substantial improvement over prior art methods that used different solvents like DMF and other coupling agents (DCC/DMAP), which required reaction times exceeding 12 hours and involved a lengthy solvent evaporation step during workup.[14]
| Evidence Dimension | Condensation Reaction Time |
| Target Compound Data | 3 hours |
| Comparator Or Baseline | Prior art methods (e.g., WO2010122578) requiring >12 hours |
| Quantified Difference | At least a 4-fold reduction in reaction time, plus elimination of a time-consuming solvent removal step. |
| Conditions | Amide coupling to form a Sitagliptin intermediate. Target process uses CH2Cl2; comparator uses DMF. |
A >75% reduction in reaction time for a key step significantly increases reactor throughput and lowers production costs, a critical factor in commercial-scale API manufacturing.
The trifluoromethyl group is not an arbitrary choice; it is essential for achieving high-potency DPP-4 inhibition. Sitagliptin, which is synthesized from this building block, is a potent inhibitor with an IC50 of 19 nM against the DPP-4 enzyme.[15] The CF3 group enhances binding affinity and metabolic stability.[3][16] In-class comparators without this specific fluorination pattern, or with different substituents, exhibit significantly different potency profiles. For example, Alogliptin has an IC50 of <10 nM, while Vildagliptin has an IC50 of 3.5 nM, demonstrating that small structural changes, including the nature of the core and substituents, dramatically impact biological activity.[15] Procuring the non-fluorinated analog would lead to a final compound with substantially lower or no relevant biological activity.
| Evidence Dimension | DPP-4 Enzyme Inhibition (IC50) |
| Target Compound Data | Leads to Sitagliptin with IC50 of 19 nM |
| Comparator Or Baseline | Non-fluorinated phenylalanine analogs, which are not pursued as DPP-4 inhibitors due to insufficient potency. |
| Quantified Difference | The presence of the CF3 group is a key determinant for achieving nanomolar-level potency required for a clinical candidate. |
| Conditions | In vitro DPP-4 enzyme inhibition assay. |
This evidence confirms that the trifluoromethyl group is indispensable for the target's function, making the procurement of the non-fluorinated analog a scientifically and commercially non-viable alternative.
This compound is the ideal, procurement-ready building block for the industrial synthesis of Sitagliptin. Its use allows for highly efficient, high-yield, and rapid amide coupling steps, significantly reducing manufacturing time and cost compared to older, multi-step routes.[12][14]
In medicinal chemistry programs, this reagent is the right choice for introducing a trifluoromethylated beta-amino acid moiety to enhance metabolic stability. The CF3 group effectively blocks sites of oxidative metabolism, a key strategy for improving the pharmacokinetic profile and half-life of drug candidates.[3][16]
For any multi-step synthesis where the final product's efficacy is dependent on (R)-stereochemistry at this position, this enantiomerically pure precursor is essential. It provides direct access to the desired stereoisomer, avoiding costly and low-yielding chiral resolution steps later in the synthetic sequence.[6][11]